tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate
Description
tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate is a synthetic carbamate derivative featuring a cyano group and a 3,4,5-trimethoxyphenyl moiety. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling controlled synthesis of bioactive molecules. Key structural elements include:
Properties
IUPAC Name |
tert-butyl N-[cyano-(3,4,5-trimethoxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRLJVLPKIWXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587732 | |
| Record name | tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-28-6 | |
| Record name | tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Carbamate Formation
The most widely reported synthesis of tert-butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate begins with 3,4,5-trimethoxybenzyl cyanide as the foundational substrate. This precursor undergoes nucleophilic substitution with tert-butyl isocyanate in anhydrous acetone under basic conditions, typically using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as the catalyst. The reaction proceeds via the attack of the cyanide-stabilized carbanion on the electrophilic carbon of the isocyanate, forming the carbamate linkage.
Key Reaction Conditions :
- Solvent: Anhydrous acetone or dichloromethane (DCM)
- Temperature: 0–25°C (to minimize side reactions)
- Reaction Time: 12–24 hours
- Yield: 70–80% after column chromatography
This method prioritizes simplicity and scalability, though the steric bulk of the tert-butyl group necessitates prolonged reaction times to achieve completion.
Aldol Condensation and Subsequent Functionalization
An alternative route involves aldol condensation to construct the cyano-substituted carbon skeleton. In this approach, 3,4,5-trimethoxybenzaldehyde is reacted with a nitrile-containing acetophenone derivative under basic conditions. For instance, the synthesis of intermediate tert-butyl (E)-(2-(3-hydroxy-2-propyl-4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)ethyl)carbamate (Compound 6 in) employs aldol condensation between 3,4,5-trimethoxybenzaldehyde and a Boc-protected acetophenone.
Optimization Insights :
- Base: Sodium hydroxide ($$ \text{NaOH} $$) or lithium hexamethyldisilazide ($$ \text{LiHMDS} $$)
- Solvent: Ethanol or tetrahydrofuran (THF)
- Yield: 20–30% due to competing side reactions
While this method offers modularity for structural diversification, the low yield necessitates iterative optimization, such as varying stoichiometry or employing high-pressure conditions.
Hydrolysis and Coupling Reactions
A third pathway utilizes hydrolysis of ester intermediates followed by coupling with Boc-protected amines. For example, methyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate (Compound 3 in) is hydrolyzed to 3,4,5-trimethoxycinnamic acid (Compound 4) using aqueous hydrochloric acid ($$ \text{HCl} $$) in THF. The resulting acid is then coupled with a Boc-amine derivative using 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate (COMU) as the coupling reagent.
Critical Parameters :
- Hydrolysis Conditions: 6M HCl, 60°C, 4 hours (80% yield)
- Coupling Reagent: COMU or HATU in DCM
- Yield: 20–25% after purification
This method is advantageous for introducing structural complexity but requires meticulous control over reaction pH and temperature to prevent Boc-group deprotection.
Deprotection and Rearrangement Strategies
Post-synthetic modifications often involve acidic deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, followed by re-protection or functionalization. For instance, intermediate tert-butyl (2-(4-acetyl-3-hydroxy-2-propylphenoxy)ethyl)carbamate (Compound 5 in) undergoes TFA-mediated deprotection to generate a free amine, which is subsequently coupled with 3,4,5-trimethoxycinnamic acid.
Deprotection Protocol :
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and limitations of each method:
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3,4,5-Trimethoxybenzyl cyanide | Isocyanate coupling | 70–80% | High yield, scalable | Long reaction times |
| Aldol Condensation | 3,4,5-Trimethoxybenzaldehyde | Base-catalyzed condensation | 20–30% | Structural modularity | Low yield, side reactions |
| Hydrolysis/Coupling | Methyl acrylate derivatives | Acid hydrolysis, COMU coupling | 20–25% | Versatility in functionalization | Multi-step, cost-intensive reagents |
| Deprotection | Boc-protected intermediates | TFA-mediated deprotection | >90% | Efficient amine generation | Requires inert conditions |
Industrial and Laboratory-Scale Considerations
For industrial applications, the nucleophilic substitution method is preferred due to its reproducibility and cost-effectiveness. However, laboratory-scale syntheses often employ the hydrolysis/coupling approach to access analogs for structure-activity relationship (SAR) studies. Challenges such as low yields in aldol condensations highlight the need for catalytic systems (e.g., organocatalysts or transition metals) to enhance efficiency.
Chemical Reactions Analysis
Tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
Antiproliferative Activity
Recent studies have indicated that compounds similar to tert-butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- Melanoma (A375-C5)
- Breast adenocarcinoma (MCF-7)
- Colorectal carcinoma (HCT116)
- Findings : Some synthesized derivatives demonstrated GI50 values ranging from 2.66 to 3.26 μM against colorectal cancer cells, indicating potent growth inhibition .
Case Study 1: Antitumor Activity Evaluation
A recent study synthesized various analogs of this compound and evaluated their cytotoxicity against human tumor cell lines:
- Methodology : Compounds were screened for their ability to induce apoptosis and inhibit cell proliferation.
- Results : Several analogs exhibited promising results, particularly those with modifications to the phenyl group that enhanced binding affinity to target proteins involved in cell cycle regulation .
Case Study 2: Structural Optimization for Enhanced Activity
Another research effort focused on modifying the molecular structure of related carbamates to improve their pharmacological profiles:
Mechanism of Action
The mechanism of action of tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, leading to changes in cellular processes. The compound can be activated for the addition of nucleophiles and can be cleaved by acid treatment, suggesting that it may interact with its targets in a similar manner. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compounds with 3,4,5-Trimethoxyphenyl Substituents
PPARγ Agonists (PODO-1 Derivatives)
Podophyllotoxin-derived compounds, such as (E)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)-4-(4-(trifluoromethyl)styryl)dihydrofuran-2(3H)-one (3a) and (E)-4-(3-acetylstyryl)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)dihydrofuran-2(3H)-one (3f), share the 3,4,5-trimethoxyphenyl group. Unlike the target compound, these derivatives lack the Boc and cyano groups but exhibit partial PPARγ agonism, reversing insulin resistance in diabetic rats. Key differences:
- Activity : 3a and 3f show lower PPARγ activation than pioglitazone but reduced toxicity compared to podophyllotoxin .
- Structural impact: Replacement of the cyano group with hydroxyl or styryl groups alters binding affinity and metabolic pathways.
FAK Inhibitors
tert-Butyl (5-bromopyrimidin-2-yl)(3,4,5-trimethoxyphenyl)carbamate (137) incorporates a bromopyrimidine ring instead of the cyano group. This compound inhibits Focal Adhesion Kinase (FAK), a target in cancer therapy. The bromine atom enhances halogen bonding with FAK’s ATP-binding pocket, while the trimethoxyphenyl group contributes to hydrophobic interactions .
Herbicidal Agents
Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., R = 3,4,5-trimethoxyphenyl) demonstrated herbicidal activity against rape but weak effects on barnyard grass. The Boc and cyano groups in the target compound may modify selectivity or potency compared to these analogs .
Carbamate Derivatives with Varied Substituents
tert-Butyl (4-cyanophenyl)carbamate (3)
This analog replaces the 3,4,5-trimethoxyphenyl group with a 4-cyanophenyl moiety. Such structural variations highlight the critical role of the trimethoxyphenyl group in the target compound’s bioactivity .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Featuring an amino-methylphenyl group, this compound is utilized in pharmaceutical intermediates. The amino group enables conjugation or further functionalization, contrasting with the cyano group’s role in stabilizing electrophilic centers .
Prodrugs and Solubility Considerations
Combretastatin A-4 derivatives (e.g., sodium phosphate prodrug 1n) address solubility challenges via phosphate salt formation.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Bioactivity
Biological Activity
tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological applications, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its mechanisms of action.
- IUPAC Name : tert-butyl N-[cyano-(3,4,5-trimethoxyphenyl)methyl]carbamate
- Molecular Formula : C₁₆H₂₂N₂O₅
- Molecular Weight : 322.36 g/mol
- Canonical SMILES : CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC
Biological Activity Overview
Research has indicated that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibit significant antiproliferative activity. The biological evaluation of this compound has shown promising results against various cancer cell lines.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent growth inhibition in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (A375-C5) | 2.1 - 3.4 |
| Breast Adenocarcinoma (MCF-7) | 0.75 - 1.0 |
| Colorectal Carcinoma (HCT116) | 2.66 - 3.26 |
These findings suggest that the compound may be effective in targeting multiple types of cancer cells while exhibiting lower cytotoxicity towards non-tumor cells such as human pulmonary alveolar epithelial cells (HPAEpiC) .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. Molecular docking studies have indicated that the compound binds to the colchicine site on tubulin, similar to other known microtubule-targeting agents like colchicine and combretastatin A4 . This binding disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis.
Case Studies and Research Findings
- Antitumor Activity : A series of studies have evaluated the antitumor activity of related compounds featuring the 3,4,5-trimethoxyphenyl group. These studies consistently show that modifications to this group significantly affect the antiproliferative potency.
- Cell Cycle Impact : The compound has been shown to induce G2/M phase cell cycle arrest in treated cells. For instance, a study revealed that treatment with related compounds resulted in an increase in G2/M phase cells from 22.2% in control groups to over 34% in treated groups .
- Selectivity for Cancer Cells : Importantly, compounds similar to this compound have been tested against normal human peripheral blood mononuclear cells (PBMCs), demonstrating minimal impact on these cells even at higher concentrations (IC50 > 20 µM), indicating a degree of selectivity for cancerous cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : Synthetic optimization typically involves screening catalysts (e.g., palladium or organocatalysts) and solvents (e.g., THF, DCM, or 1,4-dioxane). For example, tert-butyl carbamate derivatives have been synthesized via nucleophilic substitution or coupling reactions, with yields enhanced by adjusting reaction temperature (0–90°C) and stoichiometric ratios of reagents . Kinetic studies using inline spectroscopy (e.g., NMR or IR) can monitor intermediate formation and guide stepwise adjustments .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the cyano group, tert-butyl moiety, and methoxy substituents. Coupling constants in 2D NOESY can resolve spatial proximity of substituents .
- IR : Validate the carbamate C=O stretch (~1700 cm⁻¹) and cyano group (~2200 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
Q. What are the stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer : Stability studies recommend storage in inert atmospheres (argon) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the cyano moiety. Use amber vials to protect against photodegradation, as observed in structurally similar tert-butyl carbamates .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., enantiomeric excess) in the synthesis of this compound be analyzed and optimized?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can improve ee (enantiomeric excess). Circular dichroism (CD) spectroscopy validates absolute configuration .
Q. What computational methods (e.g., DFT, MD simulations) predict the reactivity and non-covalent interactions of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for cyano-group reactions, while molecular dynamics (MD) simulations assess solvent effects on carbamate stability. Non-covalent interaction (NCI) plots identify π-π stacking between trimethoxyphenyl groups and catalytic surfaces, as seen in related carbamates .
Q. How can contradictions in spectroscopic or crystallographic data from independent studies be resolved?
- Methodological Answer : Cross-validate data using complementary techniques:
- X-ray crystallography : Resolve ambiguities in NMR assignments by determining the solid-state structure.
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) causing split peaks .
- In silico benchmarking : Compare experimental IR/Raman spectra with computed spectra (e.g., Gaussian) to identify artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
